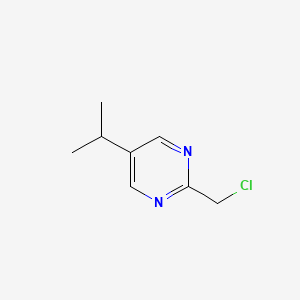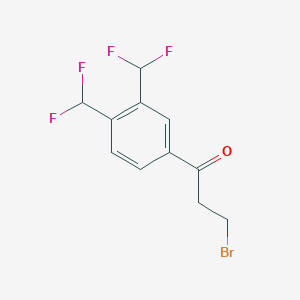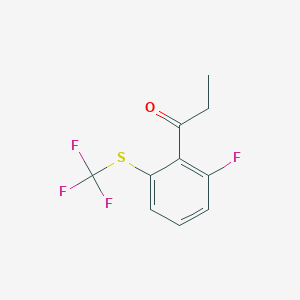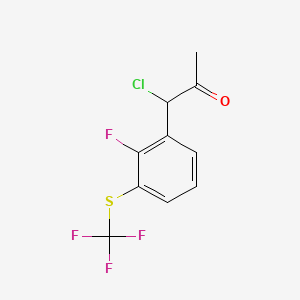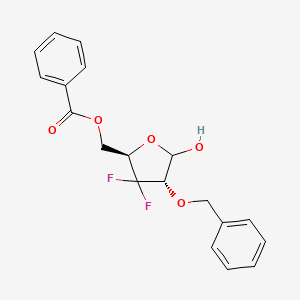
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzyloxy, difluoro, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using appropriate oxidizing agents.
Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The benzyloxy and difluoro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- ((2R,4S)-4-(Methoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
- ((2R,4S)-4-(Ethoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
- ((2R,4S)-4-(Propoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
Uniqueness
((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The difluoro substitution enhances its stability and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C19H18F2O5 |
|---|---|
Peso molecular |
364.3 g/mol |
Nombre IUPAC |
[(2R,4S)-3,3-difluoro-5-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H18F2O5/c20-19(21)15(12-25-17(22)14-9-5-2-6-10-14)26-18(23)16(19)24-11-13-7-3-1-4-8-13/h1-10,15-16,18,23H,11-12H2/t15-,16+,18?/m1/s1 |
Clave InChI |
PVOGFYMLKKFMQW-LNKXUWQBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@H]2C(O[C@@H](C2(F)F)COC(=O)C3=CC=CC=C3)O |
SMILES canónico |
C1=CC=C(C=C1)COC2C(OC(C2(F)F)COC(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



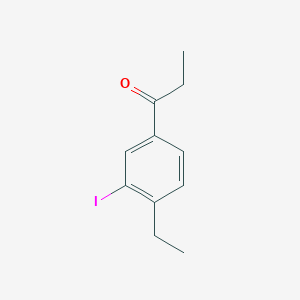

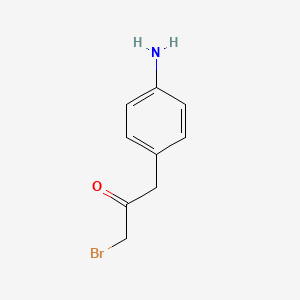
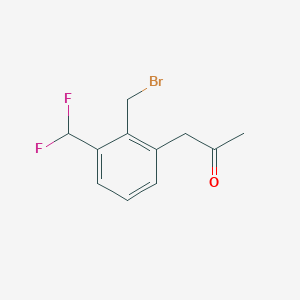
![(7aR)-7a-methyl-1-[1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B14058368.png)
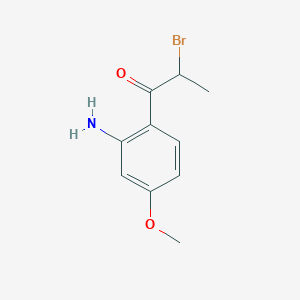

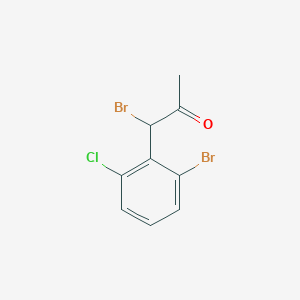
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B14058393.png)
